N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C16H16F4N2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H16F4N2S/c17-13-7-6-10(16(18,19)20)8-12(13)14-9-21-15(23-14)22-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,21,22) |
InChI Key |
HQLPVVQCAMULNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Construction Strategies
The thiazole ring serves as the central scaffold of the target compound. Two primary methodologies dominate its synthesis: Hantzsch thiazole synthesis and amino acid-derived cyclization .
Hantzsch Thiazole Synthesis
This classical approach involves the reaction of α-halo ketones with thioamides. For N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, the thioamide precursor is typically derived from 2-fluoro-5-(trifluoromethyl)benzaldehyde. The process proceeds via:
- Thioamide formation : Condensation of the aldehyde with thiourea in the presence of iodine yields the corresponding thioamide.
- Cyclization : Treatment with α-bromo ketones (e.g., cyclohexyl bromoacetate) induces ring closure, forming the thiazole core.
Key advantages include high regioselectivity and compatibility with electron-withdrawing groups like trifluoromethyl. However, the method requires stringent control over stoichiometry to avoid polysubstitution.
Amino Acid-Derived Cyclization
Alternative routes utilize amino acids as chiral precursors. For instance, (S)-valine derivatives undergo sequential transformations:
- Thioamide generation : Reaction with benzoyl chloride forms a thioamide intermediate.
- Calcium carbonate-mediated cyclization : Neutralization of hydrobromic acid during cyclization minimizes racemization, preserving stereochemical integrity.
This method achieves enantiomeric excess >90% but necessitates Boc protection/deprotection steps to prevent side reactions at the amine group.
Functionalization of the Thiazole Ring
N-Substitution with Cyclohexylamine
The 2-amino position of the thiazole is alkylated via nucleophilic substitution. Optimal conditions involve:
- Base : Sodium hydride in anhydrous DMF
- Electrophile : Cyclohexyl bromide
- Temperature : 80°C for 6 hours
Yields range from 65–78%, with purity >95% confirmed by HPLC. Competing O-alkylation is suppressed by employing bulky solvents like DMPU.
C5-Aryl Substitution
Introducing the 2-fluoro-5-(trifluoromethyl)phenyl group requires cross-coupling strategies:
Suzuki-Miyaura Coupling
A boronic ester of the aryl group reacts with a 5-bromothiazole intermediate. Critical parameters include:
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃
- Solvent : Dioxane/water (4:1)
- Temperature : 100°C, 12 hours
This method achieves 70–85% yields but struggles with steric hindrance from the trifluoromethyl group.
Ullmann-Type Coupling
Copper(I)-catalyzed coupling with aryl iodides offers an alternative:
While effective for electron-deficient aryl groups, prolonged reaction times increase decomposition risks.
Multi-Step Synthesis Pathways
Convergent Approach
This modular strategy synthesizes thiazole and aryl components separately before coupling:
Total yield: 32% (four steps).
Linear Approach
Sequential functionalization of a preformed thiazole:
- 5-Bromo-2-aminothiazole synthesis : Direct bromination using NBS in CCl₄.
- Buchwald-Hartwig amination : Cyclohexylamine, Pd₂(dba)₃, Xantphos, 110°C.
- Negishi coupling : Zn-mediated coupling with 2-fluoro-5-(trifluoromethyl)phenylzinc chloride.
This route avoids boronic acid instability but requires stringent anhydrous conditions.
Optimization Challenges and Solutions
Trifluoromethyl Group Reactivity
The -CF₃ group’s strong electron-withdrawing nature deactivates the aryl ring, complicating electrophilic substitutions. Mitigation strategies include:
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (210 nm) |
| Enantiomeric excess | Chiral SFC | ≥99% (Chiralpak AD-H column) |
| CF₃ group position | ¹⁹F NMR | δ −62.8 ppm (singlet) |
| Thiazole protons | ¹H NMR (DMSO-d₆) | δ 7.85 (s, 1H, C4-H) |
Chemical Reactions Analysis
N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences between the target compound and its analogs:
Key Observations :
Physicochemical Properties
- Molecular Weight : The target compound (359.4 g/mol) falls within the range of drug-like molecules, whereas analogs vary widely (209.2–473.4 g/mol). Higher MW analogs (e.g., ) may face challenges in bioavailability.
- Spectral Data : Analogs with fluorophenyl groups show characteristic IR peaks for NH stretching (3259–3217 cm⁻¹) and C-S-C bonds (613–632 cm⁻¹), which may align with the target compound’s spectral profile .
Biological Activity
N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C16H16F4N2S
Molecular Weight: 350.37 g/mol
CAS Number: 1956334-19-2
The compound features a thiazole ring substituted with a cyclohexyl group and a fluorinated phenyl moiety, which contributes to its unique biological properties.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit anticancer activity. This compound has been evaluated for its effects on various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
Thiazole derivatives are also known for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
| Study | Inhibition (%) | IC50 (µM) |
|---|---|---|
| COX-1 | 65% | 20.0 |
| COX-2 | 70% | 18.0 |
The compound's selective inhibition of COX-2 over COX-1 indicates its potential as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
- Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Regulation: The compound interferes with cell cycle progression, particularly in cancer cells, which may contribute to its anticancer properties.
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of this compound:
-
Study on Breast Cancer Cells:
- Researchers conducted in vitro assays on MCF-7 cells, demonstrating that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity.
- The study concluded that the compound could be further developed as a therapeutic agent for breast cancer treatment.
-
Anti-inflammatory Effects in Animal Models:
- In vivo studies using rat models showed that administration of the compound significantly reduced edema and inflammatory markers in response to carrageenan-induced paw edema.
- This suggests potential therapeutic applications in treating inflammatory diseases.
-
Pharmacokinetics and Toxicology:
- Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics.
- Toxicological assessments revealed no significant adverse effects at therapeutic doses, supporting its safety for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine?
- Methodological Answer : The synthesis typically involves coupling diazonium salts with thiourea to form the thiazole core. For example, 5-R-benzylthiazol-2-amines can be synthesized by reacting diazonium salts with acrolein to form intermediates, followed by cyclization with thiourea . Subsequent acylation or substitution reactions introduce the cyclohexyl and fluorophenyl groups. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH bending at ~3250 cm⁻¹, C-S-C stretching at ~613 cm⁻¹) .
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclohexyl protons at δ 1.2–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap instruments) validates molecular weight and fragmentation patterns .
Q. What in vitro models are suitable for initial biological screening?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Kinase Inhibition : Aurora kinase inhibition can be assessed via ADP-Glo™ kinase assays, monitoring ATP consumption .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. aryl groups) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Replace the cyclohexyl group with smaller (e.g., methyl) or bulkier (e.g., adamantyl) substituents.
- Modify the trifluoromethylphenyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy).
- Key Finding : Para-substituents on the aniline ring significantly enhance aurora kinase inhibition (e.g., compound 18 in has K = 8.0 nM for aurora A).
Q. How can contradictory data on antitumor efficacy be resolved?
- Methodological Answer :
- Comparative Assays : Use standardized protocols (e.g., NCI-60 panel) to minimize inter-lab variability.
- Mechanistic Profiling : Differentiate cytostatic vs. cytotoxic effects via flow cytometry (e.g., apoptosis/necrosis assays) .
- Data from Evidence : Thiazole derivatives with benzyl groups show variable activity depending on substituent position (e.g., ortho vs. para) .
Q. What experimental strategies elucidate the compound’s mechanism of action against kinases?
- Methodological Answer :
- Cellular Models : Monitor mitotic arrest (e.g., histone H3 phosphorylation) in HeLa cells .
- Biochemical Assays : Use fluorescence polarization to measure binding affinity to aurora kinases.
- Structural Analysis : Co-crystallize the compound with aurora A/B kinases for X-ray diffraction studies (e.g., PDB ID 1MQ4) .
Q. How can computational docking improve understanding of binding interactions?
- Methodological Answer :
- Docking Workflow :
Prepare protein structure (e.g., aurora A from PDB).
Generate ligand conformers using OMEGA.
Dock with Glide or AutoDock Vina, focusing on hydrophobic pockets accommodating trifluoromethyl groups.
- Validation : Compare docking scores with experimental K values (e.g., compound 18’s score correlates with its 8.0 nM K) .
Key Considerations for Experimental Design
- Synthetic Challenges : Fluorinated intermediates (e.g., 2-fluoro-5-(trifluoromethyl)phenyl groups) require anhydrous conditions and Pd-catalyzed cross-coupling .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, VX-680 for aurora kinases) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
